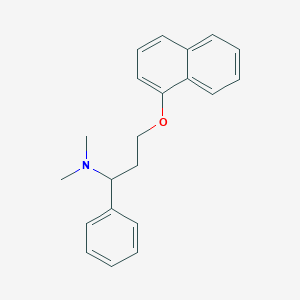

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

Description

Properties

IUPAC Name |

N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRHYDPUVLEVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40421937, DTXSID00861254 | |

| Record name | N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119356-76-2 | |

| Record name | N,N-Dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119356-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, N,N-dimethyl-α-[2-(1-naphthalenyloxy)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of Dapoxetine

A Senior Application Scientist's Synthesis of its Molecular Interactions and Functional Consequences

Introduction

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, commercially known as Dapoxetine, is a short-acting selective serotonin reuptake inhibitor (SSRI) developed for the treatment of premature ejaculation (PE) in adult men.[1][2] Unlike traditional SSRIs used for depression, which require chronic administration to achieve therapeutic effect, Dapoxetine's unique pharmacokinetic profile, characterized by rapid absorption and elimination, makes it suitable for on-demand treatment.[3][4][5] This guide provides a detailed examination of Dapoxetine's mechanism of action at the molecular level, the pharmacodynamic consequences of its primary target engagement, and the validated experimental protocols used to characterize its activity.

The Primary Molecular Target: The Human Serotonin Transporter (SERT)

The principal mechanism of action of Dapoxetine is the potent and selective inhibition of the human serotonin transporter (SERT), also known as 5-HTT.[4][5][6] SERT is a crucial membrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron.[7][8] This reuptake process terminates serotonergic neurotransmission and allows for the recycling of the neurotransmitter.[8]

By inhibiting SERT, Dapoxetine blocks this reuptake mechanism, leading to an increased concentration of serotonin in the synaptic cleft and an enhancement of serotonergic signaling.[4][5][9][10] It is this potentiation of serotonin's action at postsynaptic receptors that is thought to mediate the delay in ejaculation.[3][4]

Molecular Interaction with SERT

Dapoxetine, like other SSRIs, binds to the central binding site of the serotonin transporter.[7][11] This site is located within the transmembrane domains of the protein.[7][11] The binding of Dapoxetine to this site physically obstructs the passage of serotonin, effectively locking the transporter in an outward-open conformation and preventing the conformational changes necessary for serotonin translocation across the neuronal membrane.[7][11]

The transport of serotonin by SERT is a complex process dependent on sodium (Na+) and chloride (Cl-) ions.[8][12] The transporter first binds a sodium ion, then serotonin, followed by a chloride ion, which induces a conformational change that moves the serotonin into the cell.[8][12] Dapoxetine's inhibition of this process disrupts the normal ion-coupled transport cycle.

Pharmacodynamics and Selectivity

The clinical efficacy and safety profile of a drug are critically dependent on its pharmacodynamic properties, particularly its potency and selectivity for its intended target.

Potency and Binding Affinity

Dapoxetine is a potent inhibitor of the serotonin transporter.[13] Studies using cells expressing the human SERT have determined its inhibition constant (Ki) and its 50% inhibitory concentration (IC50) for serotonin uptake. While specific Ki values can vary slightly between studies, Dapoxetine demonstrates high affinity for SERT.[13] For instance, one study reported an IC50 value of 1.12 nM for the inhibition of [3H]5-HT uptake by the serotonin reuptake transporter.[13]

Selectivity Profile

A key characteristic of Dapoxetine is its selectivity for the serotonin transporter over other monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6][13] This selectivity is crucial for minimizing off-target effects.

| Transporter | IC50 (nM) |

| Serotonin Transporter (SERT) | 1.12 |

| Norepinephrine Transporter (NET) | 202 |

| Dopamine Transporter (DAT) | 1720 |

| Data sourced from Gengo et al. 2005 as cited in a 2007 review.[13] |

As the data indicates, Dapoxetine is significantly more potent at inhibiting serotonin reuptake compared to norepinephrine and dopamine reuptake, with an order of potency of SERT > NET >> DAT.[13] This high selectivity for SERT is a defining feature of its mechanism of action.

Signaling Pathways and Physiological Consequences

The inhibition of SERT by Dapoxetine initiates a cascade of events that ultimately leads to the observed therapeutic effect.

Caption: Dapoxetine's core mechanism of action.

The increased availability of serotonin in the synaptic cleft leads to greater activation of postsynaptic serotonin receptors.[5] It is believed that the activation of certain 5-HT receptor subtypes, such as the 5-HT2C receptor, plays a significant role in the inhibitory control of ejaculation.[13] This enhanced serotonergic neurotransmission in the central nervous system is the underlying principle for its therapeutic use in delaying ejaculation.[3]

Key Experimental Protocols for Characterization

The determination of Dapoxetine's mechanism of action relies on well-established in vitro pharmacological assays. The following are foundational experimental workflows for characterizing compounds targeting monoamine transporters.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Dapoxetine for the serotonin, norepinephrine, and dopamine transporters. This is a competitive binding assay where the test compound (Dapoxetine) competes with a known radiolabeled ligand for binding to the transporter.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporter.[14]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT), and varying concentrations of Dapoxetine.[14][15]

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.[14][15]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.[14][16]

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[14][16]

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[14]

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of Dapoxetine to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[14]

Caption: Workflow for a competitive radioligand binding assay.

Synaptosomal Neurotransmitter Uptake Assay

Objective: To measure the functional inhibition of serotonin, norepinephrine, and dopamine uptake by Dapoxetine and determine its IC50 value. Synaptosomes are isolated nerve terminals that contain functional transporters.[17]

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).[17]

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of Dapoxetine.

-

Uptake Initiation: Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [3H]5-HT).[18]

-

Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.[18]

-

Scintillation Counting: Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes by counting the radioactivity on the filters.[19]

-

Data Analysis: Determine the concentration of Dapoxetine that inhibits 50% of the neurotransmitter uptake (IC50).

Conclusion

The mechanism of action of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine) is centered on its function as a potent and selective serotonin reuptake inhibitor.[6][9][20] By binding to the serotonin transporter, it effectively increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[4][5][10] Its high selectivity for the serotonin transporter over other monoamine transporters contributes to its specific therapeutic effect.[13] The unique pharmacokinetic profile of Dapoxetine, characterized by rapid onset and short duration of action, distinguishes it from other SSRIs and makes it well-suited for on-demand treatment of premature ejaculation.[3][4][21] The characterization of its binding affinity and functional inhibitory activity through established in vitro assays provides a solid foundation for understanding its clinical efficacy.

References

-

National Center for Biotechnology Information. (n.d.). Dapoxetine. PubChem Compound Database. Retrieved from [Link]

-

Kendirci, M., et al. (2007). Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. Therapeutics and Clinical Risk Management, 3(2), 277–289. Retrieved from [Link]

-

Jannat, T., et al. (2021). Effect of Dapoxetine on intravaginal ejaculatory latency time (IELT) in premature ejaculation: a systematic review. International Journal of Medical and Pharmaceutical Case Reports, 14(4), 22-28. Retrieved from [Link]

-

Sangkum, P., et al. (2016). Dapoxetine and the treatment of premature ejaculation. Asian Journal of Andrology, 18(3), 389–394. Retrieved from [Link]

-

1mg. (2024, December 3). Dapoxetine: View Uses, Side Effects and Medicines. Retrieved from [Link]

-

Manski, D. (n.d.). Dapoxetin: Adverse Effects, Contraindications and Dosage. Urology Textbook. Retrieved from [Link]

-

ResearchGate. (n.d.). Doses and adverse effects of selective and nonselective serotonin reuptake inhibitors for treatment of PE. Retrieved from [Link]

-

Wikipedia. (n.d.). Dapoxetine. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Pharmacokinetic and pharmacodynamic properties of dapoxetine a novel 'on demand' treatment for premature ejaculation. Retrieved from [Link]

-

Wikipedia. (n.d.). Selective serotonin reuptake inhibitor. Retrieved from [Link]

-

Dr. Tristan Kidd. (2023, May 14). Dapoxetine (Priligy) Review - How To Use For Premature Ejaculation Doctor Explains [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 4). (PDF) Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Dapoxetine Hydrochloride?. Retrieved from [Link]

- Google Patents. (2014, February 13). WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.

-

Coleman, J. A., et al. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 2), F373-4. Retrieved from [Link]

-

Wikipedia. (n.d.). Serotonin transporter. Retrieved from [Link]

-

Zerby, T., & Holy, M. (2001). Uptake and release of neurotransmitters. Current protocols in pharmacology, Chapter 1, Unit 1.13. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Mechanism of Action of the Serotonin Transporter. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]

-

Larsen, M. B., et al. (2011). Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. Journal of Neuroscience, 31(17), 6249–6261. Retrieved from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

Advanced Light Source. (2016, July 12). How Antidepressants Block Serotonin Transport. Retrieved from [Link]

-

Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9. Retrieved from [Link]

-

Perez, X. A., & Andrews, A. M. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. Retrieved from [Link]

Sources

- 1. 1mg.com [1mg.com]

- 2. WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof - Google Patents [patents.google.com]

- 3. Dapoxetine | C21H23NO | CID 71353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dapoxetine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Dapoxetine Hydrochloride? [synapse.patsnap.com]

- 6. Dapoxetine and the treatment of premature ejaculation - Sangkum - Translational Andrology and Urology [tau.amegroups.org]

- 7. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 9. Buy N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | 119356-76-2 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. How Antidepressants Block Serotonin Transport [als.lbl.gov]

- 12. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 13. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. revvity.com [revvity.com]

- 17. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. urology-textbook.com [urology-textbook.com]

- 21. researchgate.net [researchgate.net]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine)

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, a potent and selective serotonin reuptake inhibitor (SSRI) widely known as Dapoxetine.[1][2][3] Primarily indicated for the treatment of premature ejaculation (PE), the efficacy of Dapoxetine is intrinsically linked to its specific stereochemistry, with the (S)-(+)-enantiomer being the pharmacologically active form.[1][2] This document delves into the critical aspects of its synthesis, focusing on strategies for achieving high enantiomeric purity. We will explore and contrast two primary synthetic paradigms: an asymmetric approach initiating from a chiral precursor and a resolution-based method applied to a racemic mixture. The underlying chemical principles, rationale for methodological choices, and detailed experimental protocols are presented to provide a robust resource for professionals in the field of medicinal chemistry and pharmaceutical development.

Introduction and Strategic Overview

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine) is a significant pharmaceutical compound with the molecular formula C₂₁H₂₃NO.[1][3] It is a white to off-white crystalline powder, and its therapeutic application as a fast-acting SSRI hinges on its unique pharmacokinetic profile, characterized by rapid absorption and elimination.[2][3]

The central challenge in the synthesis of Dapoxetine is the control of the stereocenter at the C1 position of the propan-1-amine backbone. The synthesis must be designed to selectively produce the (S)-enantiomer, as this is the eutomer responsible for the desired pharmacological activity.[4] This guide will dissect the synthetic logic through retrosynthetic analysis and present detailed methodologies for its practical execution.

Retrosynthetic Analysis

A logical retrosynthetic analysis of Dapoxetine reveals two key bond disconnections that form the basis of the most common synthetic strategies. The primary disconnections are the C-N bond of the dimethylamine group and the C-O ether linkage. This leads back to a 3-carbon backbone with a phenyl group and a hydroxyl or halo- group, and the two key starting materials: 1-naphthol and a phenylpropanol or phenylpropanone derivative.

Caption: Asymmetric synthesis workflow for Dapoxetine.

Experimental Protocol

Step 1: Etherification to form (S)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol The reaction of (R)-(+)-3-chloro-1-phenyl-1-propanol with 1-naphthol is a classic Williamson ether synthesis. [5]The use of a strong base like sodium hydroxide deprotonates the phenolic hydroxyl group of 1-naphthol, forming a nucleophilic naphthoxide ion. This ion then attacks the primary carbon bearing the chlorine atom in an SN2 reaction, leading to an inversion of stereochemistry at that center is not possible as it's a primary halide, but the chirality at the C1 position is retained.

-

Procedure: To a solution of 1-naphthol in a suitable solvent such as DMF, add 50% aqueous sodium hydroxide. [5]The mixture is stirred until the 1-naphthol is fully dissolved and the sodium naphthoxide has formed. (R)-(+)-3-chloro-1-phenyl-1-propanol is then added, and the reaction mixture is heated. After completion, the reaction is quenched with water and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the ether product. [5] Step 2: Activation via Mesylation The secondary alcohol of the intermediate must be converted into a good leaving group to facilitate the subsequent amination. [5]Treatment with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (Et₃N) effectively converts the hydroxyl group into a mesylate.

-

Procedure: The alcohol intermediate is dissolved in a solvent like dichloromethane. The solution is cooled in an ice bath, and triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. [5]The reaction is stirred at low temperature until completion, as monitored by TLC.

Step 3: Nucleophilic Substitution with Dimethylamine This final step forms the target molecule. Dimethylamine, acting as a nucleophile, displaces the mesylate leaving group. This reaction typically proceeds in a "one-pot" fashion following the mesylation. [5]

-

Procedure: Following the complete formation of the mesylate, an aqueous solution of dimethylamine is added directly to the reaction mixture. [5]The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The resulting (S)-Dapoxetine free base is then isolated through an aqueous workup and extraction.

Step 4: Salt Formation For pharmaceutical applications, the free base is often converted to its hydrochloride salt to improve its stability and handling properties. [1][5]

-

Procedure: The crude Dapoxetine base is dissolved in a suitable solvent like ethyl acetate. A solution of HCl in an organic solvent (e.g., ethyl acetate or isopropanol) is then added, causing the Dapoxetine hydrochloride to precipitate. [5][6]The solid is collected by filtration, washed, and dried.

Synthesis via Racemic Route and Chiral Resolution

An alternative strategy involves the synthesis of a racemic mixture of Dapoxetine, followed by a resolution step to isolate the desired (S)-enantiomer. This route can be advantageous if the achiral starting materials are significantly more economical.

Synthetic Workflow

This pathway typically starts from 3-chloro-1-phenyl-1-propanone, proceeding through etherification, reductive amination to the racemate, and finally chiral resolution.

Caption: Racemic synthesis and chiral resolution workflow.

Experimental Protocol

Step 1-2: Synthesis of Racemic Dapoxetine The synthesis begins with the etherification of 3-chloro-1-phenyl-1-propanone with 1-naphthol to yield 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one. [7]This ketone intermediate is then subjected to reductive amination. The ketone reacts with dimethylamine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (NaBH₄) to yield racemic Dapoxetine. [8] Step 3: Chiral Resolution This is the pivotal step of this route. The racemic free base is treated with a chiral acid, such as a derivative of tartaric acid (e.g., p-ditoluyl-D-(+)-tartaric acid), in a suitable solvent. [4][6]This reaction forms a pair of diastereomeric salts.

-

Principle of Resolution: Diastereomers have different physical properties, including solubility. By carefully selecting the resolving agent and solvent system, one diastereomeric salt (e.g., the salt of (S)-Dapoxetine with the (+)-tartaric acid derivative) can be selectively precipitated from the solution, while the other remains dissolved. [4]

-

Procedure: Racemic Dapoxetine base is dissolved in a solvent like methylene dichloride or acetonitrile. The chiral resolving agent is added, and the mixture is stirred. [4][6]The desired diastereomeric salt precipitates and is collected by filtration.

Step 4: Liberation of the Enantiomerically Pure Free Base The isolated diastereomeric salt is then treated with a base (e.g., aqueous NaOH) to neutralize the chiral acid and liberate the enantiomerically pure (S)-Dapoxetine free base. [4][6]

-

Procedure: The filtered salt is suspended in a mixture of an organic solvent (e.g., methylene dichloride) and water. An aqueous base solution is added until the pH is alkaline (pH 10-12). [4]The layers are separated, and the organic layer containing the pure (S)-enantiomer is washed, dried, and concentrated. The final product can then be converted to its hydrochloride salt as described previously.

Data Summary and Characterization

The choice of synthetic route often involves a trade-off between the cost of starting materials, the number of steps, and the overall yield.

| Parameter | Asymmetric Synthesis | Racemic Synthesis with Resolution |

| Key Starting Material | (R)-3-Chloro-1-phenyl-1-propanol | 3-Chloro-1-phenyl-1-propanone |

| Stereocontrol | Substrate-controlled (early stage) | Chiral resolution (late stage) |

| Key Reagents | 1-Naphthol, MsCl, Dimethylamine | 1-Naphthol, NaBH₄, Chiral Tartaric Acid |

| Typical Overall Yield | Reported up to 67% for the final salt [5] | Can be lower due to 50% theoretical loss in resolution, though resolving agents can sometimes be recovered. |

| Advantages | More atom-economical, avoids resolution step. | Utilizes cheaper, achiral starting materials. |

| Disadvantages | Relies on more expensive chiral starting material. | Resolution step can be complex to optimize; loss of half the material. |

Characterization: The final product and key intermediates should be characterized using standard analytical techniques.

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight.

-

Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of the final product, which should be >99% for pharmaceutical use.

Conclusion

The synthesis of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine) is a well-established process in medicinal chemistry, with the primary challenge being the efficient control of its stereochemistry. The asymmetric synthesis from a chiral precursor offers an elegant and direct route to the desired (S)-enantiomer. In contrast, the racemic synthesis followed by chiral resolution provides a viable alternative that may be more cost-effective depending on the price of raw materials. Both methods, when properly executed and optimized, can deliver high-purity (S)-Dapoxetine suitable for pharmaceutical formulation. The choice between these routes in an industrial setting will ultimately depend on a thorough analysis of process economics, scalability, and robustness. [9]

References

- Progress towards the synthesis of a piperidine-based fluoxetine analogue. (n.d.). Google AI.

- N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine - Smolecule. (2023, August 15). Smolecule.

- Dapoxetine - Wikipedia. (n.d.). Wikipedia.

- Synthesis method of dapoxetine and dapoxetine hydrochloride. (n.d.). Google Patents.

- Synthesis and antiviral effect of novel fluoxetine analogues as enterovirus 2C inhibitors. (n.d.). Google AI.

- Dapoxetine | 119356-77-3 - ChemicalBook. (n.d.). ChemicalBook.

- Synthesis of (S)-(+)-Dapoxetine. (2010, March 22). Synfacts.

- Process for preparing dapoxetine. (n.d.). Google Patents.

- (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. (2025, March 6). NINGBO INNO PHARMCHEM CO.,LTD.

- A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof. (2014, February 13). Google Patents.

- Synthesis and immunomodulatory activity of novel amino acid analogues of fluoxetine. (2023, April 3). Taylor & Francis Online.

- Wu, P., Du, Q., & Lu, T. (2016). Improved Synthesis of Dapoxetine Hydrochloride. Chinese Journal of Modern Applied Pharmacy, 33(2), 181-183.

- Fluoxetine scaffold to design tandem molecular antioxidants and green catalysts. (2020, May 15). National Institutes of Health.

- The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. (n.d.). Journal of Chemical Education.

- Synthesis method of dapoxetine hydrochloride. (n.d.). Google Patents.

- (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. (n.d.). Sigma-Aldrich.

- 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine. (n.d.). PubChem.

- N,N-Dimethyl-3-((naphthalen-1-yl)oxy)-3-(thiophen-2-yl)propan-1-amine. (n.d.). PubChem.

- Preparation process of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine. (n.d.). Google Patents.

- A novel and practical asymmetric synthesis of dapoxetine hydrochloride. (n.d.). ResearchGate.

Sources

- 1. Buy N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | 119356-76-2 [smolecule.com]

- 2. Dapoxetine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof - Google Patents [patents.google.com]

- 5. Dapoxetine | 119356-77-3 [chemicalbook.com]

- 6. WO2008035358A2 - Process for preparing dapoxetine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN101367739A - Preparation process of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine)

Introduction

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, widely known in the pharmaceutical field as Dapoxetine, is a unique pharmacological agent belonging to the selective serotonin reuptake inhibitor (SSRI) class.[1] Its chemical structure, featuring a naphthalene moiety linked to a phenylpropane backbone, underpins its distinct physicochemical and pharmacokinetic properties.[2][3] Initially investigated as an antidepressant, its rapid absorption and elimination profile made it unsuitable for chronic psychiatric conditions but ideal for on-demand therapeutic applications.[1] Consequently, Dapoxetine was specifically developed and is now the first approved oral medication for the treatment of premature ejaculation (PE) in men.[1][4][5]

This guide provides a comprehensive exploration of the core chemical properties of Dapoxetine, delving into its structure, synthesis, pharmacology, and metabolism. It is designed to serve as a technical resource, offering field-proven insights and detailed methodologies for professionals engaged in research and development.

Chemical Identity and Stereochemistry

The molecular identity of Dapoxetine is defined by its IUPAC name, (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, and its CAS number, 119356-77-3.[1][3] The molecule possesses a single chiral center at the C-1 position of the propan-1-amine chain, leading to the existence of two enantiomers: (S)-(+) and (R)-(-).

The pharmacological activity of Dapoxetine is highly stereospecific. The (S)-(+)-enantiomer is the eutomer, or the pharmacologically active form, responsible for the therapeutic effect of inhibiting serotonin reuptake.[2] In contrast, the (R)-(-) form is considered the distomer, exhibiting significantly less activity.[2] This substantial difference in activity between the enantiomers, known as the eudysmic ratio, underscores the critical importance of stereoselective synthesis to produce enantiomerically pure (S)-(+)-Dapoxetine for clinical use.[2]

Physicochemical Properties

Dapoxetine is typically formulated and handled as its hydrochloride salt (Dapoxetine HCl, CAS No. 129938-20-1) to enhance its stability and solubility.[6][7] The hydrochloride salt is a white to off-white crystalline powder.[3][6] Its physicochemical characteristics are pivotal to its pharmacokinetic profile, particularly its rapid onset of action. With a pKa of 8.6, Dapoxetine is predominantly ionized at physiological pH, a property that facilitates its rapid distribution within the body.[8][9]

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₃NO | [2][3][10] |

| Molecular Weight | 305.421 g/mol | [1][2][3][10] |

| Appearance | White to off-white crystalline powder | [3][6] |

| Melting Point | 175-179 °C (as HCl salt) | [11] |

| pKa | 8.6 | [8][9] |

| Solubility | Freely soluble in methanol; soluble in DMSO, chloroform; almost insoluble in water. | [3][6][11] |

| Bioavailability | 15–76% (mean 42%) | [1] |

| Protein Binding | >99% | [1] |

Synthesis and Manufacturing

The synthesis of enantiomerically pure (S)-(+)-Dapoxetine is a key challenge in its manufacturing. Early synthetic routes often produced a racemic mixture, requiring a separate resolution step. Modern approaches focus on stereoselective synthesis to directly yield the desired enantiomer with high purity.

A common synthetic pathway begins with 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol. This precursor undergoes halogenation, typically using a reagent like thionyl chloride, to convert the hydroxyl group into a leaving group (e.g., a chloride).[2][12] The resulting intermediate, 1-(3-Chloro-3-phenylpropoxy)naphthalene, is then subjected to a nucleophilic substitution reaction with dimethylamine to form the final N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine product.[2][12]

Figure 1: Simplified synthetic workflow for Dapoxetine.

Protocol 1: General Laboratory Synthesis of (S)-(+)-Dapoxetine

Causality: This protocol outlines a fundamental approach where a chiral alcohol is first converted to an alkyl halide, which is a good substrate for nucleophilic substitution. The subsequent reaction with an amine (dimethylamine) forms the target tertiary amine. This two-step process is a classic and reliable method for amine synthesis.

-

Halogenation:

-

Dissolve 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a halogenating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), dropwise while maintaining the temperature.[2][12]

-

Allow the reaction to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully adding it to ice-cold water.

-

Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chlorinated intermediate.

-

-

Amination:

-

Dissolve the crude 1-(3-Chloro-3-phenylpropoxy)naphthalene intermediate in a suitable solvent.

-

Add an aqueous solution of dimethylamine and a base such as triethylamine.[12]

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours.[12]

-

Upon completion, separate the organic layer.

-

Acidify the organic layer with dilute HCl to protonate the amine, transferring it to the aqueous layer.

-

Wash the aqueous layer with an organic solvent (e.g., ether) to remove unreacted starting material.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine and precipitate the free base product.

-

Extract the product into an organic solvent, dry, and concentrate to yield crude Dapoxetine.

-

Purify the crude product using column chromatography or recrystallization.

-

Pharmacology and Mechanism of Action

Dapoxetine exerts its therapeutic effect by selectively inhibiting the presynaptic serotonin transporter (SERT).[1][4][11] SERT is responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron, a process that terminates its signaling.

By blocking SERT, Dapoxetine leads to an increased concentration of serotonin in the synaptic cleft.[2][3][4] This enhances serotonergic neurotransmission and potentiates the action of serotonin on postsynaptic receptors.[1][11] The ejaculatory reflex is a complex process modulated by various neurotransmitter systems, with serotonin playing a key inhibitory role at a supraspinal level.[12] The elevated serotonin levels resulting from Dapoxetine administration are believed to delay this reflex.

Figure 2: Mechanism of action of Dapoxetine at the synaptic cleft.

Metabolism and Pharmacokinetics

The clinical utility of Dapoxetine for on-demand use is defined by its pharmacokinetic profile: rapid absorption and rapid elimination.[1][4]

-

Absorption: Following oral administration, Dapoxetine is rapidly absorbed, reaching maximum plasma concentrations (Cmax) within 1-2 hours.[1][11]

-

Metabolism: It is extensively metabolized in the liver and kidneys primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1).[1][2] The main metabolic pathways are N-oxidation and N-desmethylation.

-

Metabolites: The major circulating metabolites are Dapoxetine-N-oxide, desmethyldapoxetine, and didesmethyldapoxetine.[1][8] While some metabolites retain activity, their concentrations are generally too low to contribute significantly to the clinical effect.[8]

-

Elimination: The initial half-life is approximately 1.5 hours, and plasma levels are less than 4% of peak concentrations 24 hours after dosing, minimizing drug accumulation.[1][9] Metabolites are primarily excreted in the urine as conjugates.[8]

Figure 3: Primary metabolic pathways of Dapoxetine.

Analytical Methodologies

Accurate quantification of Dapoxetine in pharmaceutical formulations and biological matrices is essential for quality control, pharmacokinetic studies, and bioequivalence testing. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[2][3][10]

-

HPLC-UV: This method is robust for quality control and assay of bulk drug and finished products. It offers good precision and accuracy for quantifying Dapoxetine in pharmaceutical tablets.[2][7]

-

LC-MS/MS: Due to its superior sensitivity and selectivity, LC-MS/MS is the gold standard for determining Dapoxetine concentrations in biological fluids like human plasma.[3][9][13] The use of a stable isotope-labeled internal standard, such as Dapoxetine-d6 or Dapoxetine-d7, is crucial for compensating for matrix effects and variability during sample preparation.[3][6][10]

Protocol 2: Representative LC-MS/MS Method for Dapoxetine in Human Plasma

Causality: This protocol uses protein precipitation, a straightforward and effective method to remove the bulk of interfering proteins from the plasma sample. The use of a deuterated internal standard (IS) is critical; because the IS is chemically identical to the analyte, it co-elutes and experiences the same ionization effects in the mass spectrometer, allowing for highly accurate quantification by correcting for any sample loss or matrix-induced signal suppression/enhancement.

-

Preparation of Standards and Samples:

-

Prepare a stock solution (1 mg/mL) of Dapoxetine and a stable isotope-labeled internal standard (IS), such as Dapoxetine-d6, in methanol.[10]

-

Create a series of working standard solutions by serially diluting the stock solution to cover the desired calibration range (e.g., 2.0-1000 ng/mL).[3][13]

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of human plasma in a microcentrifuge tube, add 25 µL of the IS working solution.[3]

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[10]

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.[3][10]

-

Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

-

-

LC-MS/MS Analysis:

-

LC System: A standard HPLC or UPLC system.

-

Column: A reversed-phase column, such as a C8 or C18 (e.g., ACE C8, 50 mm x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.01 M ammonium acetate with 0.02% formic acid).[9]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transitions, for example:

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

-

Apply a weighted (e.g., 1/x²) linear regression to the calibration curve.[3]

-

Determine the concentrations of Dapoxetine in the QC and unknown samples from the regression equation.

-

Conclusion

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine) stands as a prime example of targeted drug design, where a deep understanding of its chemical and pharmacokinetic properties has enabled its successful application for a specific clinical need. Its stereospecific activity, rapid absorption and elimination, and well-characterized metabolic pathways are all critical facets of its profile. The robust analytical methodologies available ensure its quality and allow for precise clinical and research evaluation. This guide serves as a foundational document for scientists and developers working with this important therapeutic agent.

References

-

PubChem. (n.d.). N,N-Dimethyl-alpha-(2-(1-naphthalenyloxy)ethyl)benzenemethanamine. National Center for Biotechnology Information. Available from: [Link]

-

Tianming Pharmaceutical. (n.d.). Dapoxetine Hydrochloride: A Comprehensive Guide. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 6). N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. Available from: [Link]

- Google Patents. (2014, February 13). WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.

-

Wikipedia. (n.d.). Dapoxetine. Available from: [Link]

-

PubChem. (n.d.). Dapoxetine Hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2025, August 6). (PDF) Dapoxetine for Premature Ejaculation. Available from: [Link]

-

PubMed. (n.d.). Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. National Center for Biotechnology Information. Available from: [Link]

-

Chemdad Co. (n.d.). Dapoxetine hydrochloride. Available from: [Link]

-

SciSpace. (n.d.). Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. Available from: [Link]

-

MDPI. (2022, April 22). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. Available from: [Link]

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. mdpi.com [mdpi.com]

- 4. ijcmas.com [ijcmas.com]

- 5. researcher.manipal.edu [researcher.manipal.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Stability indicating HPLC-UV method for determination of dapoxetine HCl in pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tsijournals.com [tsijournals.com]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC-MS/MS and Its Application in a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine Hydrochloride (Dapoxetine Hydrochloride)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride, more commonly known as Dapoxetine Hydrochloride, is a potent and short-acting selective serotonin reuptake inhibitor (SSRI).[1] Unlike traditional SSRIs developed for the treatment of depression, dapoxetine possesses a unique pharmacokinetic profile characterized by rapid absorption and elimination, making it suitable for on-demand treatment of premature ejaculation (PE).[1] This guide provides a comprehensive technical overview of Dapoxetine Hydrochloride, encompassing its physicochemical properties, mechanism of action, pharmacology, analytical methodologies, and synthesis. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).

Physicochemical Properties

Dapoxetine Hydrochloride is the hydrochloride salt of the (S)-(+)-enantiomer of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. The presence of the hydrochloride salt enhances the stability and solubility of the parent compound.

Chemical Structure and Identity

-

Chemical Name: (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride

-

Synonyms: (S)-(+)-Dapoxetine hydrochloride, LY210448

-

CAS Number: 129938-20-1[1]

-

Molecular Formula: C₂₁H₂₃NO · HCl[2]

-

Molecular Weight: 341.87 g/mol [3]

Physical Characteristics

Dapoxetine Hydrochloride is a white to off-white crystalline powder.[4]

Table 1: Physical Properties of Dapoxetine Hydrochloride

| Property | Value | References |

| Melting Point | 179.0 - 183.0 °C | |

| Appearance | White to off-white crystalline powder | [4] |

| pKa | 8.6 | [4][5] |

| Optical Rotation | [α]/D +125° to +135° (c = 1 in methanol) | [6] |

Solubility Profile

The solubility of Dapoxetine Hydrochloride is a critical parameter for formulation development and analytical method design. While some sources describe it as water-soluble, others indicate it is almost insoluble in water, suggesting that pH and temperature significantly influence its aqueous solubility.[4][7]

Table 2: Solubility of Dapoxetine Hydrochloride

| Solvent | Solubility | References |

| Water | Soluble (as a general descriptor) | [4][5] |

| 0.01 N HCl | 71 mg/mL | [4] |

| PBS (pH 7.2) | 10 mg/mL | [2] |

| Dimethylformamide (DMF) | 25 mg/mL | [2] |

| Dimethyl sulfoxide (DMSO) | 16 mg/mL; ≥20 mg/mL | [2][6] |

| Ethanol | 25 mg/mL | [2] |

| Methanol | Soluble |

Pharmacology and Mechanism of Action

Mechanism of Action

Dapoxetine's therapeutic effect in premature ejaculation stems from its action as a selective serotonin reuptake inhibitor (SSRI).[1] It potently blocks the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft.[1][8] This enhancement of serotonergic neurotransmission in the central nervous system is believed to exert an inhibitory effect on the ejaculatory reflex, thereby delaying ejaculation.[8] The ejaculatory reflex is thought to be modulated at a supraspinal level, with the lateral paragigantocellular nucleus (LPGi) being a key target for dapoxetine's action.[8]

Caption: Mechanism of action of Dapoxetine as an SSRI.

Pharmacokinetics

Dapoxetine exhibits a pharmacokinetic profile that is distinct from other SSRIs, making it suitable for on-demand use.[1]

-

Absorption: It is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) occurring within 1-2 hours.[1] A high-fat meal can slightly decrease the rate of absorption but does not significantly alter the overall exposure.[1]

-

Distribution: Dapoxetine is highly bound to plasma proteins (>99%).

-

Metabolism: It undergoes extensive and rapid metabolism in the liver, primarily by cytochrome P450 isoenzymes CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1). The major metabolites are dapoxetine-N-oxide, desmethyldapoxetine, and didesmethyldapoxetine.

-

Elimination: The elimination is biphasic, with a short initial half-life of approximately 1.5 hours and a terminal half-life of 15-18 hours.[9] Plasma concentrations decrease to about 3-7% of the peak concentration by 24 hours post-dose.[9]

Table 3: Key Pharmacokinetic Parameters of Dapoxetine Hydrochloride

| Parameter | 30 mg Dose | 60 mg Dose | References |

| Tmax (hours) | ~1.01 | ~1.27 | [1] |

| Cmax (ng/mL) | ~297 | ~498 | [1] |

| Initial Half-life (hours) | ~1.31 | ~1.42 | [4] |

| Terminal Half-life (hours) | ~18.7 | ~21.9 | [4] |

| Bioavailability | 15-76% (mean 42%) | 15-76% (mean 42%) |

Pharmacodynamics

The primary pharmacodynamic effect of dapoxetine is the delay of ejaculation. Clinical studies have demonstrated a significant increase in the intravaginal ejaculatory latency time (IELT) in men with premature ejaculation following on-demand administration of dapoxetine.[10] This is accompanied by improvements in patient-reported outcomes, including perceived control over ejaculation, satisfaction with sexual intercourse, and reduced personal distress.[10]

Synthesis and Manufacturing

The synthesis of the enantiomerically pure (S)-dapoxetine hydrochloride is a critical aspect of its manufacturing. Several synthetic routes have been reported, often involving a key chiral separation or an asymmetric synthesis step. A common approach starts from commercially available precursors.

Representative Synthetic Scheme

Caption: A representative synthetic workflow for Dapoxetine Hydrochloride.

Experimental Protocol: Synthesis from (R)-(+)-3-chloro-1-phenyl-1-propanol

This protocol is a generalized representation and requires optimization for specific laboratory conditions.

-

Step 1: Etherification.

-

To a solution of (R)-(+)-3-chloro-1-phenyl-1-propanol in a suitable solvent such as dimethylformamide (DMF), add 1-naphthol.

-

Add a base, for example, a 50% aqueous solution of sodium hydroxide, dropwise while maintaining the temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC or HPLC).

-

Perform an aqueous workup and extract the product, (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol, with an organic solvent.

-

Purify the intermediate, if necessary, by column chromatography.

-

-

Step 2: Activation of the Hydroxyl Group.

-

Dissolve the alcohol intermediate from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane) and cool in an ice bath.

-

Add a base such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction at a low temperature until completion.

-

Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to obtain the activated mesylate intermediate.

-

-

Step 3: Amination.

-

To the crude mesylate intermediate, add a solution of dimethylamine (either as a solution in a solvent like THF or as the hydrochloride salt with an additional equivalent of base).

-

Allow the reaction to stir at room temperature until the substitution is complete.

-

Quench the reaction and perform an aqueous workup.

-

Extract the crude (S)-Dapoxetine free base and purify by column chromatography on silica gel.

-

-

Step 4: Hydrochloride Salt Formation.

-

Dissolve the purified dapoxetine free base in a suitable solvent like ethyl acetate or isopropanol.

-

Add a solution of hydrochloric acid in the same or a compatible solvent.

-

Stir the mixture to allow for the precipitation of Dapoxetine Hydrochloride.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.

-

Analytical Methodologies

Robust analytical methods are essential for the quality control of Dapoxetine Hydrochloride, including identity, purity, and assay.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the analysis of Dapoxetine Hydrochloride.

Table 4: Representative HPLC Method Parameters

| Parameter | Condition 1 | Condition 2 | References |

| Column | C18 (e.g., Phenomenex Luna, 250mm x 4.6mm, 5µm) | C18 (Symmetry, 250mm x 4.6mm, 5µm) | [11] |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water | Ammonium formate buffer (pH 3.5) | [11] |

| Mobile Phase B | 0.1% Trifluoroacetic acid in acetonitrile | Acetonitrile | [11] |

| Gradient/Isocratic | Gradient | Isocratic (40:60 A:B) | [11] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | [11] |

| Detection Wavelength | 290 nm or 293 nm | 293 nm | [2][11] |

| Injection Volume | 10-25 µL | 10 µL | [11] |

| Linearity Range | 1 - 40 µg/mL | 5 - 25 ppm | [11] |

| Limit of Quantitation (LOQ) | 1 µg/mL | - |

Mass Spectrometry (MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of dapoxetine in biological matrices.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Precursor Ion (M+H)⁺: m/z 306.2[2]

-

Product Ion: m/z 157.2[2]

-

Internal Standard: Dapoxetine-d₇ is often used for quantitative bioanalysis.[2]

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: FTIR spectra of Dapoxetine Hydrochloride are available in spectral databases and can be used for identification.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirmation. Detailed spectral data with peak assignments would be required for definitive identification.

Toxicology and Safety

The toxicological profile of Dapoxetine Hydrochloride is an important consideration for its safe handling and use.

-

Acute Toxicity: It is classified as harmful if swallowed (GHS Category 4).[3][13]

-

Irritation: It is classified as causing serious eye irritation (GHS Category 2A).[3][13]

-

Genotoxicity and Carcinogenicity: In silico assessments predict dapoxetine to be non-mutagenic and non-carcinogenic.[14] However, some of its metabolites, particularly those with an N-oxide group, may have mutagenic potential.[14]

-

Reproductive Toxicity: Some studies in male rats have suggested that dapoxetine administration may have adverse effects on reproductive performance and fetal outcomes.[15]

-

Cardiovascular Safety: Clinical trials have shown that dapoxetine does not have clinically significant effects on electrocardiograms or repolarization at therapeutic doses.[1]

Handling Precautions: Standard laboratory safety precautions should be observed when handling Dapoxetine Hydrochloride. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[3] Avoid inhalation of dust and contact with skin and eyes.[3]

Stability

Dapoxetine Hydrochloride exhibits good stability under normal storage conditions.

-

Solid State: Store in a tightly closed container in a dry and well-ventilated place, with a desiccant.[3]

-

Solution Stability: Stock solutions of dapoxetine hydrochloride are stable for at least 48 hours at room temperature.

-

Degradation: The compound is susceptible to degradation under oxidative conditions and to a lesser extent in acidic and alkaline environments. It is relatively stable under heat and UV light.

Conclusion

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride (Dapoxetine Hydrochloride) is a well-characterized API with a unique pharmacological profile that makes it effective for the on-demand treatment of premature ejaculation. This guide has provided a detailed overview of its physicochemical properties, mechanism of action, synthesis, analytical methods, and safety profile. The information compiled herein serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and analysis of this important pharmaceutical compound.

References

-

Dapoxetine. In: Wikipedia. [Link]

-

McMahon CG. Efficacy of Dapoxetine in the Treatment of Premature Ejaculation. PMC - PubMed Central. [Link]

-

Dapoxetine Hydrochloride. PubChem. [Link]

-

Formulation Development and Evaluation of Dapoxetine Hydrochloride Tablets Approved for the Treatment of Premature Ejaculation. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

McMahon CG, et al. Dapoxetine: an evidence-based review of its effectiveness in treatment of premature ejaculation. PMC - PubMed Central. [Link]

-

Jannini EA, et al. Dapoxetine and the treatment of premature ejaculation. PMC - PubMed Central - NIH. [Link]

-

Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. National Institutes of Health (NIH). [Link]

-

Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. MDPI. [Link]

-

Dapoxetine hydrochloride. SpectraBase. [Link]

-

Dapoxetine. PubChem. [Link]

-

Pharmacokinetics and Safety of Dapoxetine Hydrochloride in Healthy Chinese Men: Impact of Dose and High-Fat Meal. PubMed. [Link]

-

FTIR spectra of DPX, DPX PMs, and PEG–PLGA. ResearchGate. [Link]

-

Synthesis of dapoxetine hydrochloride. ResearchGate. [Link]

-

Paternal dapoxetine administration induced deterioration in reproductive performance, fetal outcome, sexual behavior and biochemistry of male rats. PubMed. [Link]

-

What is the mechanism of Dapoxetine Hydrochloride?. Patsnap Synapse. [Link]

-

A novel and practical asymmetric synthesis of dapoxetine hydrochloride. ResearchGate. [Link]

-

Dapoxetine HCl for the Treatment of Premature Ejaculation: A Phase II, Randomized, Double-Blind, Placebo-Controlled Study. ResearchGate. [Link]

-

Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. MDPI. [Link]

Sources

- 1. Dapoxetine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Dapoxetine and the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 达泊西汀 盐酸盐 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 7. Dapoxetine hydrochloride | 129938-20-1 [chemicalbook.com]

- 8. Efficacy of Dapoxetine in the Treatment of Premature Ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103664659A - Dapoxetine hydrochloride crystal form and preparation method thereof - Google Patents [patents.google.com]

- 10. Dapoxetine: an evidence-based review of its effectiveness in treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. Dapoxetine Hydrochloride | C21H24ClNO | CID 71352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Paternal dapoxetine administration induced deterioration in reproductive performance, fetal outcome, sexual behavior and biochemistry of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serendipitous Journey of a Fast-Acting SSRI: A Technical Guide to the Discovery and Development of Dapoxetine

This in-depth technical guide chronicles the discovery, development, and mechanism of action of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, known pharmaceutically as dapoxetine. Initially investigated as an antidepressant, its unique pharmacokinetic profile charted a new course for this molecule, establishing it as the first approved oral therapy for premature ejaculation (PE). This document serves as a comprehensive resource for researchers, clinicians, and drug development professionals, offering insights into the scientific rationale and technical execution behind the journey of dapoxetine from a shelved compound to a targeted therapeutic.

A Fortuitous Discovery: From Antidepressant to a Novel Treatment Paradigm

The story of dapoxetine begins at Eli Lilly and Company, where it was initially synthesized and evaluated as an antidepressant.[1][2] As a member of the selective serotonin reuptake inhibitor (SSRI) class of drugs, its primary mechanism involves blocking the serotonin transporter (SERT), leading to an increase in the neurotransmitter serotonin in the synaptic cleft.[1][3][4] However, during Phase I clinical trials, dapoxetine exhibited a pharmacokinetic profile that distinguished it from other SSRIs.[1][5] Unlike conventional antidepressants that require chronic daily dosing to achieve a steady-state concentration and therapeutic effect, dapoxetine is rapidly absorbed and eliminated from the body.[1][5]

This rapid onset of action and short half-life, deemed unsuitable for the treatment of depression, proved to be the very characteristics that made it an ideal candidate for an "on-demand" treatment for premature ejaculation.[1][6][7] Recognizing this potential, the development of dapoxetine was pivoted. Eli Lilly later sold the patent for dapoxetine to Pharmaceutical Product Development (PPD), who, in collaboration with ALZA Corporation (a subsidiary of Johnson & Johnson), spearheaded its development for PE.[1][2]

Elucidating the Mechanism of Action: A Tale of Rapid Serotonin Modulation

The efficacy of dapoxetine in delaying ejaculation is directly linked to its function as a potent SSRI.[1][4] The ejaculatory process is a complex reflex involving both the central and peripheral nervous systems, with serotonin playing a crucial inhibitory role.[3][4] By blocking the reuptake of serotonin at the presynaptic terminal, dapoxetine enhances serotonergic neurotransmission.[1][3][4] This heightened serotonin activity at the postsynaptic cleft is believed to modulate the ejaculatory reflex at the supraspinal level, specifically influencing neurons in the lateral paragigantocellular nucleus (LPGi).[1][8]

The key differentiator for dapoxetine is its pharmacokinetic profile, which allows for acute, on-demand dosing.[1][4][9]

Pharmacokinetic Profile of Dapoxetine:

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 1-2 hours | [1][4][10][11] |

| Bioavailability | 15-76% (mean 42%) | [1][11] |

| Protein Binding | >99% | [1] |

| Initial Half-life (t1/2) | ~1.3-1.4 hours | [1][10] |

| Terminal Half-life (t1/2) | ~18.7-21.9 hours | [1][10] |

| Metabolism | Extensively in the liver and kidney by CYP2D6, CYP3A4, and FMO1 | [1][4][11] |

This table summarizes the key pharmacokinetic parameters of dapoxetine, highlighting its rapid absorption and biphasic elimination.

The rapid Tmax allows for administration shortly before anticipated sexual activity, while the short initial half-life minimizes the risk of drug accumulation and associated side effects commonly seen with chronic SSRI therapy.[1][6]

Figure 1: Mechanism of Action of Dapoxetine. Dapoxetine inhibits the serotonin transporter (SERT), increasing serotonin levels in the synaptic cleft and enhancing postsynaptic signaling, which leads to a delay in ejaculation.

The Path to the Active Enantiomer: Synthesis of (S)-Dapoxetine

The therapeutic activity of dapoxetine resides in its (S)-enantiomer, which is significantly more potent than the (R)-enantiomer.[12] Consequently, stereoselective synthesis is crucial for its production. Several synthetic routes have been developed, with a focus on efficiency and enantiomeric purity.[12][13][14]

Representative Asymmetric Synthesis Workflow:

A common and effective approach involves a Sharpless asymmetric epoxidation followed by a Mitsunobu reaction.[1][12]

Figure 2: Simplified Asymmetric Synthesis Workflow for (S)-Dapoxetine. This diagram illustrates a multi-step synthesis starting from trans-cinnamyl alcohol to yield the enantiomerically pure (S)-dapoxetine.

Step-by-Step Protocol for Eschweiler-Clarke Reductive Methylation:

This protocol outlines the final step in the synthesis, converting the primary amine to the desired N,N-dimethylated product.

-

Dissolution: Dissolve the primary amine intermediate in a suitable solvent, such as ethanol.

-

Addition of Reagents: Add an excess of aqueous formaldehyde (HCHO) and formic acid (HCOOH) to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and make it basic by adding a solution of sodium hydroxide (NaOH).

-

Extraction: Extract the aqueous layer with an organic solvent, such as diethyl ether.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude (S)-dapoxetine. Further purification can be achieved through column chromatography if necessary.

Clinical Validation: Efficacy and Safety Profile

The efficacy and safety of dapoxetine for the treatment of PE have been established through numerous randomized, double-blind, placebo-controlled trials.[1][8][15][16] These studies consistently demonstrated that on-demand administration of dapoxetine (30 mg and 60 mg) significantly improves key parameters of PE.

Summary of Key Efficacy Outcomes from Phase III Clinical Trials:

| Outcome Measure | Placebo | Dapoxetine 30 mg | Dapoxetine 60 mg | Reference |

| Mean Intravaginal Ejaculatory Latency Time (IELT) at 12 weeks (minutes) | 1.75 | 2.78 | 3.32 | [5][17] |

| Percentage of men rating control over ejaculation as "fair to very good" | 26.4% | 51.8% | 58.4% | [16] |

| Percentage of men rating sexual satisfaction as "good to very good" | 24.6% | 38.7% | 46.5% | [16] |

| Percentage of partners rating sexual satisfaction as "good to very good" | 25.2% | 39.0% | 47.4% | [16] |

This table presents a summary of the significant improvements in both objective (IELT) and subjective (patient- and partner-reported outcomes) measures with dapoxetine treatment compared to placebo.

The most commonly reported adverse events were generally mild to moderate and included nausea, dizziness, headache, and diarrhea.[8][15][18] The cardiovascular safety profile of dapoxetine has been extensively studied and has not shown clinically significant effects.[1]

Conclusion and Future Perspectives

The development of dapoxetine is a prime example of how a deep understanding of pharmacology and pharmacokinetics can lead to the repositioning of a drug candidate for a novel therapeutic indication. Its journey from a failed antidepressant to the first-in-class treatment for premature ejaculation underscores the importance of serendipity and astute scientific observation in drug discovery. The on-demand dosing regimen of dapoxetine offers a significant advantage over the chronic administration of other SSRIs used off-label for PE.[6][18] Future research may focus on identifying patient populations who would benefit most from dapoxetine therapy and exploring its potential in combination with other treatment modalities for sexual dysfunction.

References

-

Dapoxetine - Wikipedia. Available from: [Link]

-

Modi NB, Dresser M, Gengo F, Gengo P. Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation. J Clin Pharmacol. 2006;46(3):301-9. Available from: [Link]

-

McMahon CG, McMahon CN, Leow LJ. Dapoxetine: an evidence-based review of its effectiveness in treatment of premature ejaculation. BJU Int. 2012;110(11 Pt C):E978-94. Available from: [Link]

-

Dapoxetine. PubChem. National Center for Biotechnology Information. Available from: [Link]

-

McMahon CG. Efficacy of dapoxetine in the treatment of premature ejaculation. Expert Opin Pharmacother. 2011;12(1):141-52. Available from: [Link]

-

What is the mechanism of Dapoxetine Hydrochloride? Patsnap Synapse. Available from: [Link]

-

Mirone V, Arcaniolo D, Rivas D, La Rocca R, Sessa A, Imbimbo C. Dapoxetine and the treatment of premature ejaculation. Transl Androl Urol. 2014;3(1):10-6. Available from: [Link]

-

Dapoxetin: Adverse Effects, Contraindications and Dosage. Urology Textbook. Available from: [Link]

-

Dresser MJ, Lindert K, Lin D, Gengo FM, Modi NB. Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. J Clin Pharm Ther. 2006;31(5):451-6. Available from: [Link]

-

Buvat J, Tesfaye F, Rothman M, Rivas DA, Giuliano F. Dapoxetine for the treatment of premature ejaculation: results from a randomized, double-blind, placebo-controlled phase 3 trial in 22 countries. Eur Urol. 2009;55(4):957-68. Available from: [Link]

-

Sasikumar M, Nikalje MD. A Simple and Efficient Synthesis of (S)-Dapoxetine. Synthetic Communications. 2012;42(20):3061-3067. Available from: [Link]

-

Dapoxetine developed to treat premature ejaculation. Xagena. Available from: [Link]

-

Pryor JL, Althof SE, Steidle C, Rosen RC, Hellstrom WJ, Shabsigh R, et al. Efficacy and tolerability of dapoxetine in treatment of premature ejaculation: an integrated analysis of two double-blind, randomised controlled trials. Lancet. 2006;368(9539):929-37. Available from: [Link]

- A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof. Google Patents.

-

Violette NE. Does Dapoxetine Increase Duration of Sexual Intercourse in Men with Premature Ejaculation when Compared with Oral SSRIs? [master's thesis]. Philadelphia, PA: Philadelphia College of Osteopathic Medicine; 2022. Available from: [Link]

-

Dapoxetine for premature ejaculation. Australian Prescriber. 2013;36:175-7. Available from: [Link]

-

Dapoxetine – Knowledge and References. Taylor & Francis. Available from: [Link]

-

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Dapoxetine Safe And Effective In Treating Premature Ejaculation. Medical News Today. 2006 September 8. Available from: [Link]

- WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof. Google Patents.

-

Dresser M, Kang D, Staehr P, Gengo F, Gengo P, Mulhall J. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. Ther Clin Risk Manag. 2006;2(1):33-9. Available from: [Link]

-

Dapoxetine: LY 210448. AdisInsight. Springer Nature. Available from: [Link]

- LU92204I2 - Dapoxetine in all its forms protected by the basic patent. Google Patents.

- Process for preparing dapoxetine. Google Patents.

-

Dapoxetine Hydrochloride. Patsnap Synapse. Available from: [Link]

- The use of dapoxetine, a rapid-onset selective serotonin reuptake inhibitor, for treating sexual dysfunction. Google Patents.

-

Formulation Development and Evaluation of Dapoxetine Hydrochloride Tablets Approved for the Treatment of Premature Ejaculation. International Journal of Pharmaceutical Sciences Review and Research. 2014;26(2):142-147. Available from: [Link]

- Preparation process of N, N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine. Google Patents.

-

Molecular structure of Dapoxetine: (+)-(S)-N, N-dimethyl-(α)-[2(1naphthalenyloxy)ethyl]. ResearchGate. Available from: [Link]

Sources

- 1. Dapoxetine - Wikipedia [en.wikipedia.org]

- 2. Dapoxetine: LY 210448 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dapoxetine | C21H23NO | CID 71353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Dapoxetine Hydrochloride? [synapse.patsnap.com]

- 5. Dapoxetine May Be Helpful for Premature Ejaculation [medscape.org]

- 6. Dapoxetine: an evidence-based review of its effectiveness in treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of Dapoxetine in the Treatment of Premature Ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. urology-textbook.com [urology-textbook.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Buy N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | 119356-76-2 [smolecule.com]

- 14. Dapoxetine | 119356-77-3 [chemicalbook.com]

- 15. Dapoxetine for the treatment of premature ejaculation: results from a randomized, double-blind, placebo-controlled phase 3 trial in 22 countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dapoxetine developed to treat premature ejaculation - Xagena [xagena.it]

- 17. Dapoxetine Safe And Effective In Treating Premature Ejaculation [medicalnewstoday.com]

- 18. Dapoxetine and the treatment of premature ejaculation - Sangkum - Translational Andrology and Urology [tau.amegroups.org]

An In-Depth Technical Guide to the Enantiomers of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine) and Their Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, widely known as dapoxetine, is a selective serotonin reuptake inhibitor (SSRI) recognized for its rapid onset of action and short half-life. These pharmacokinetic properties distinguish it from other SSRIs and have led to its primary clinical application in the on-demand treatment of premature ejaculation (PE).[1] As a chiral molecule, dapoxetine exists as two enantiomers: (S)-dapoxetine and (R)-dapoxetine. This technical guide provides a comprehensive overview of the stereoselective synthesis, analytical separation, and differential pharmacological activity of these enantiomers. The focus is on the underlying scientific principles and methodologies pertinent to researchers and professionals in drug development.

Introduction: The Significance of Chirality in Dapoxetine's Pharmacology